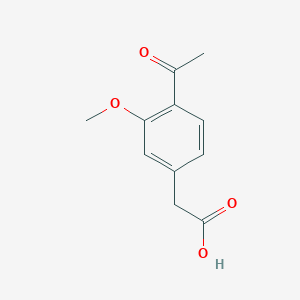
2,3-Dihexylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihexylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthracene core with two hexyl groups attached at the 2 and 3 positions, and two ketone groups at the 9 and 10 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene-9,10-dione typically involves the Friedel-Crafts acylation of anthracene derivatives. One common method includes the reaction of anthracene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. Post-reaction, the product is purified through recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions: 2,3-Dihexylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted anthraquinones, dihydroxyanthracenes, and halogenated or nitrated derivatives, depending on the specific reaction conditions.
科学研究应用
2,3-Dihexylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a chromophore in photophysical studies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other anthraquinone-based compounds.
作用机制
The mechanism of action of 2,3-Dihexylanthracene-9,10-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
相似化合物的比较
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
Anthraquinone: A parent compound with widespread applications in dyes and pigments.
2,3,6,7-Tetraalkoxyanthracenes: These compounds exhibit unique photophysical properties and are used in various optoelectronic applications.
Uniqueness: 2,3-Dihexylanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its hexyl groups enhance solubility in organic solvents, and the ketone functionalities provide reactive sites for further chemical modifications. These characteristics make it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
139102-10-6 |
|---|---|
分子式 |
C26H32O2 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
2,3-dihexylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-3-5-7-9-13-19-17-23-24(18-20(19)14-10-8-6-4-2)26(28)22-16-12-11-15-21(22)25(23)27/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChI 键 |
MMIZYCMKBZGQTL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC2=C(C=C1CCCCCC)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


ruthenium(II)](/img/structure/B15249399.png)
![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
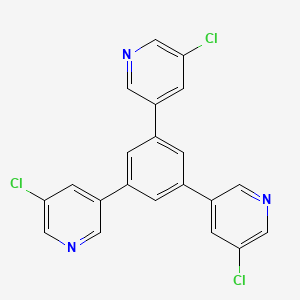
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
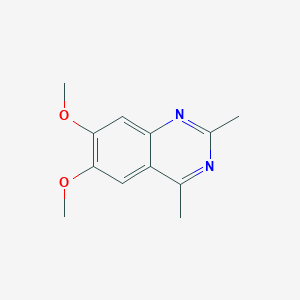
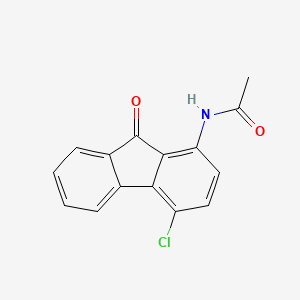
![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)

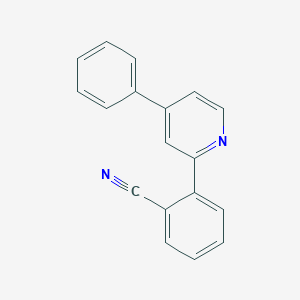

![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
